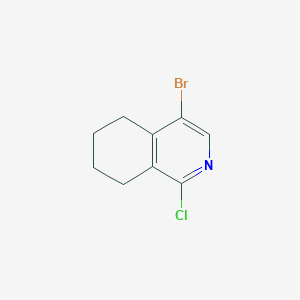

4-Bromo-1-chloro-5,6,7,8-tetrahydro-isoquinoline

Description

Significance of the Tetrahydroisoquinoline Core in Chemical Synthesis

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) framework is recognized as a "privileged" structure in chemistry. researchgate.net This is due to its widespread presence in a large family of natural products, particularly alkaloids, and synthetic compounds that exhibit significant biological and pharmacological activities. researchgate.netnih.govacs.orgrsc.org The THIQ nucleus is a core component of molecules with demonstrated antitumor, anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govrsc.org

The broad spectrum of biological activity has made the THIQ scaffold a subject of intense study for over four decades, driving the development of numerous synthetic strategies to access both naturally occurring and novel derivatives. researchgate.netnih.gov Advances in synthetic methodologies, including asymmetric synthesis and transition metal catalysis, have enabled the efficient laboratory production of complex THIQ-containing molecules. researchgate.net The development of synthetic routes is crucial as it provides a reliable alternative to extraction from natural sources, which can be limited. researchgate.net

Table 1: Biological Activities of Tetrahydroisoquinoline Derivatives

| Biological Activity | References |

|---|---|

| Anticancer / Antitumor | rsc.org, nih.gov |

| Antimicrobial | nih.gov |

| Antiviral | nih.gov |

| Anti-inflammatory | nih.gov |

| Anticonvulsant | rsc.org |

| Anti-Alzheimer | nih.gov |

| Dopamine Hydroxylase Inhibition | rsc.org |

The Role of Halogenation in Modulating Reactivity and Synthetic Utility of Heterocyclic Compounds

Halogen atoms—fluorine, chlorine, bromine, and iodine—are not merely passive substituents on a heterocyclic ring; they are highly reactive functional groups that serve as versatile handles for synthetic transformations. nbinno.com The introduction of halogens onto a molecule can significantly modulate its physical and chemical properties. nbinno.compressbooks.pub

Key roles of halogenation include:

Modulating Reactivity: The electronegativity of the halogen atom creates a polarized carbon-halogen bond, influencing the reactivity of the molecule. pressbooks.pubmt.com This bond can be targeted in various reactions, allowing for the introduction of diverse functional groups. nbinno.com

Synthetic Handles: Halogenated heterocycles are crucial intermediates in synthetic chemistry, particularly in transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. nbinno.com These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high regiocontrol. nih.gov

Influencing Biological Properties: Halogenation can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nbinno.com This makes it a key strategy in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. nbinno.compressbooks.pub

The distinct reactivity of different halogens (e.g., C-Br vs. C-Cl) allows for selective and sequential functionalization, a powerful tool in the construction of complex molecular architectures.

Overview of Research Trends Pertaining to 4-Bromo-1-chloro-5,6,7,8-tetrahydro-isoquinoline and Related Structures

While extensive literature exists on the tetrahydroisoquinoline core and halogenated heterocycles, research focusing specifically on this compound is limited, suggesting its primary role as a synthetic intermediate or building block rather than a final target molecule. uni.lu However, research trends for structurally related compounds highlight its potential utility.

The key feature of this molecule is the presence of two different halogen atoms, bromine at the 4-position and chlorine at the 1-position, on the tetrahydroisoquinoline scaffold. This di-halogenated pattern is of significant interest in synthetic chemistry. Current research trends leverage such structures for:

Sequential Cross-Coupling Reactions: The differential reactivity between the C-Br and C-Cl bonds under palladium-catalyzed conditions allows for site-selective modifications. Generally, the C-Br bond is more reactive than the C-Cl bond, enabling chemists to first introduce a substituent at the 4-position via a cross-coupling reaction, leaving the 1-position available for a subsequent, different transformation. This stepwise functionalization is a powerful strategy for building molecular complexity.

Library Synthesis: Compounds like this compound serve as versatile scaffolds for the creation of libraries of substituted tetrahydroisoquinolines. These libraries are then screened for various biological activities, accelerating the drug discovery process. nih.gov

Development of Novel Synthetic Methods: The synthesis of specifically substituted halogenated heterocycles, such as bromoisoquinolines, is an active area of research itself, aiming to provide efficient and selective access to these valuable building blocks. researchgate.net

The strategic placement of bromine and chlorine on the stable, saturated portion of the tetrahydroisoquinoline ring system makes this compound a potentially valuable intermediate for accessing novel chemical space in medicinal and materials chemistry.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,2,3,4-tetrahydroisoquinoline (THIQ) |

| 4-bromoisoquinoline (B23445) |

| 5-bromoisoquinoline |

| Fluorine |

| Chlorine |

| Bromine |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-chloro-5,6,7,8-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClN/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQQCENFYKPBHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=CN=C2Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo 1 Chloro 5,6,7,8 Tetrahydro Isoquinoline

Strategic Approaches to the Tetrahydroisoquinoline Framework

The construction of the tetrahydroisoquinoline core is a well-established field, yet the demand for more efficient, selective, and environmentally benign methods continues to drive innovation. Strategies range from venerable cyclization reactions to modern metal-catalyzed processes.

Classical Cyclization Reactions for Tetrahydroisoquinoline Synthesis

Classical methods, such as the Pictet-Spengler and Bischler-Napieralski reactions, have long been the cornerstones of tetrahydroisoquinoline synthesis. These reactions, while effective, often necessitate harsh conditions. mdpi.com Recent modifications have aimed to address these limitations, expanding their scope and applicability.

Modified Pictet–Spengler Condensation Techniques

The Pictet-Spengler reaction, first reported in 1911, involves the condensation of a β-arylethylamine with a carbonyl compound, typically an aldehyde or ketone, in the presence of a protic or Lewis acid to form a tetrahydroisoquinoline. organicreactions.orgthermofisher.com Traditionally, this reaction has been performed under strongly acidic conditions and high temperatures.

Recent advancements have focused on the use of milder catalysts and reaction conditions. For instance, a biomimetic approach using a phosphate (B84403) buffer at pH 9 and 70 °C has been shown to be effective for the condensation of phenethylamines with various ketones. acs.org This method offers a more sustainable and atom-efficient route to C-1,1'-disubstituted tetrahydroisoquinolines. acs.org Chemoenzymatic one-pot processes have also been developed, combining enzymatic oxidation with a subsequent Pictet-Spengler reaction to afford tetrahydroisoquinolines under milder conditions. mdpi.com

| Catalyst/Reagent | Substrates | Conditions | Yield | Reference |

| Phosphate Buffer | Phenethylamines, Ketones | Methanol/water, pH 9, 70 °C | High | acs.org |

| Transaminase/Norcoclaurine Synthase | Dopamine, Formaldehyde | Aqueous buffer, 37 °C | 64% | nih.gov |

Bischler–Napieralski Reaction and Subsequent Reduction Pathways

The Bischler-Napieralski reaction is another classical method for synthesizing 3,4-dihydroisoquinolines, which can then be reduced to the corresponding tetrahydroisoquinolines. wikipedia.org This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgrsc.org The resulting 3,4-dihydroisoquinoline (B110456) can be reduced to a tetrahydroisoquinoline using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation. rsc.orgacs.org

The classical Bischler-Napieralski reaction often requires harsh conditions, including refluxing in strong acids. mdpi.comwikipedia.org Asymmetric variations of this reaction have been developed to produce chiral tetrahydroisoquinolines. rsc.org For instance, the cyclization of chiral β-arylethylamides can lead to enantioenriched 3,4-dihydroisoquinolines, which can then be reduced to chiral tetrahydroisoquinolines. rsc.org The choice of reducing agent can influence the stereoselectivity of the final product. rsc.org

| Cyclization Reagent | Reduction Method | Starting Material | Product | Reference |

| POCl₃-P₂O₅ | LiAlH₄ | (S)-1-alkyl-1,2-diphenylethylamides | 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines | rsc.org |

| POCl₃ | Catalytic Hydrogenation (Pd/C) | N-(2-phenylethyl)acyl amides | 1-substituted-1,2,3,4-tetrahydroisoquinolines | rsc.org |

Modern Catalytic and Metal-Mediated Cycloaddition Strategies

Modern synthetic methods have increasingly turned to transition metal catalysis to achieve higher efficiency, selectivity, and functional group tolerance in the synthesis of complex molecules.

Palladium-Catalyzed Annulation and Cross-Coupling Methods

Palladium catalysis has emerged as a powerful tool for the synthesis of isoquinoline (B145761) and tetrahydroisoquinoline derivatives. These methods often involve the cyclization of functionalized precursors. For example, 2-alkynyl benzyl (B1604629) azides can undergo a palladium-catalyzed electrocyclic reaction to selectively form 4-bromoisoquinolines. researchgate.net The reaction conditions can be tuned to favor the formation of either the isoquinoline or isoquinolone product. researchgate.net

The Larock isoquinoline synthesis, a palladium-catalyzed cyclization/cross-coupling cascade of N-tert-butyl-o-(1-alkynyl)benzaldimines with electrophiles, provides a practical route to 3,4-disubstituted isoquinolines. acs.org While the enantioselective version of this reaction has been challenging to develop due to harsh conditions, recent advances have shown promise. acs.org Palladium-catalyzed intramolecular C-H arylation has also been utilized in the synthesis of aporphine (B1220529) alkaloids, which contain a tetrahydroisoquinoline core. nih.gov

| Catalyst System | Starting Materials | Product | Key Feature | Reference |

| PdBr₂/CuBr₂/LiBr | 2-Alkynyl benzyl azides | 4-Bromoisoquinoline (B23445) | Selective bromination | researchgate.net |

| Pd(OAc)₂ | N-tert-butyl-o-(1-alkynyl)benzaldimines, Electrophiles | 3,4-Disubstituted isoquinolines | Larock isoquinoline synthesis | acs.org |

| Pd Catalyst | N-tosyl tyramine (B21549) derivative | Aporphine scaffold | Intramolecular phenol (B47542) ortho-arylation | nih.gov |

Metal-Free Photosynthesis Routes to Related Isoquinoline Derivatives

In the quest for more sustainable synthetic methodologies, metal-free reactions, particularly those driven by visible light, have gained significant attention. These methods avoid the use of potentially toxic and expensive heavy metals.

Visible-light photoredox catalysis using organic dyes like Rose Bengal has been employed for the synthesis of pyrrolo[2,1-a]isoquinoline (B1256269) alkaloids. researchgate.net This process involves a cascade of oxidation, [3+2] cycloaddition, and oxidative aromatization under mild, metal-free conditions. researchgate.net Furthermore, metal-free, C-N bond-forming reactions have been developed for the synthesis of 2-aminoquinolines. researchgate.net While not directly producing the 4-Bromo-1-chloro-5,6,7,8-tetrahydro-isoquinoline target, these metal-free strategies highlight a growing trend in heterocyclic synthesis that could potentially be adapted for such targets in the future. nih.govrsc.org

| Catalyst/Sensitizer | Reaction Type | Key Feature | Reference |

| Rose Bengal | Photoredox catalysis | Metal-free, visible light | researchgate.net |

| PhI(OCOCF₃)₂ | C-N bond formation | Metal-free | researchgate.net |

Introduction of Halogen Substituents in Tetrahydroisoquinoline Synthesis

The introduction of halogen atoms, specifically bromine and chlorine, onto the THIQ framework is a critical step in the synthesis of the target compound. The positions of these halogens (1-chloro and 4-bromo) require highly regioselective methods.

Achieving regioselective halogenation on an existing THIQ or isoquinoline core is challenging due to the multiple potential reaction sites. The outcome often depends on the reaction conditions and the electronic nature of the substrate. For isoquinoline, halogenation of its aluminum chloride complex has been shown to direct substitution to the benzenoid ring, yielding 5-bromo- and subsequently 5,8-dibromoisoquinoline. researchgate.net

More specific methods have been developed to target the C4 position. A palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl azides can selectively afford 4-bromoisoquinolines under specific conditions (PdBr₂/CuBr₂/LiBr). researchgate.net This method directly installs the bromine at the desired 4-position of the isoquinoline core, which can then be reduced to the tetrahydroisoquinoline. For substrates already containing activating groups, such as a hydroxyl group, regioselectivity can be precisely controlled. For example, treatment of 6-hydroxytetrahydroisoquinolines with molecular bromine affords only the 5-bromo-substituted product in high yield. researchgate.net While not directly applicable to the target compound, this demonstrates the principle of substituent-directed regioselectivity. The introduction of the chlorine at the C1 position often involves using precursors like isoquinolones or employing chlorinating agents such as phosphorus oxychloride (POCl₃) on N-oxide derivatives or during Bischler-Napieralski type cyclizations. acs.org

| Position | Halogen | Method | Key Reagents | Reference |

|---|---|---|---|---|

| 4 | Bromine | Palladium-catalyzed cyclization | PdBr2, CuBr2, LiBr | researchgate.net |

| 5 | Bromine | Electrophilic substitution | Br2 on AlCl3 complex | researchgate.net |

| 5 | Bromine | Electrophilic substitution (on 6-hydroxy-THIQ) | Br2 | researchgate.net |

Halogen atoms are not only important final substituents but also versatile handles for further molecular elaboration. Halogen-induced cyclization reactions, for example, use an electrophilic halogen source to activate an unsaturated system and trigger ring formation. mdpi.com This strategy allows for the construction of various heterocyclic systems under mild conditions.

Once installed, halogen substituents on the THIQ ring can be used in a variety of cross-coupling reactions or other transformations. A key functionalization strategy is the lithium-halogen exchange, which converts the relatively unreactive C-X bond into a highly nucleophilic organolithium species. researchgate.net This intermediate can then react with a wide range of electrophiles to introduce new carbon-carbon or carbon-heteroatom bonds. This method is particularly powerful for late-stage functionalization, although it often requires cryogenic conditions due to the instability of the organolithium intermediate. researchgate.net Palladium-catalyzed reactions, such as direct arylation, are also commonly used to functionalize halogenated THIQs, demonstrating the synthetic utility of these intermediates. acs.org

Synthesis of this compound

One potential route could start with isoquinoline itself.

Regioselective Bromination: The first step would be the introduction of the bromine atom at the C4 position. This could be achieved using a palladium-catalyzed method similar to that described for the synthesis of 4-bromoisoquinolines. researchgate.net

Chlorination at C1: The resulting 4-bromoisoquinoline could then be converted to 4-bromo-1-chloroisoquinoline. This transformation is often accomplished by first N-oxidation of the isoquinoline followed by treatment with a chlorinating agent like POCl₃.

Reduction: The final step would be the reduction of the di-halogenated isoquinoline ring to the corresponding tetrahydroisoquinoline. This is typically achieved through catalytic hydrogenation (e.g., using H₂, Pd/C, or PtO₂) or with chemical reducing agents like sodium borohydride in acidic media, which selectively reduces the pyridine (B92270) ring.

This proposed sequence allows for the controlled introduction of each substituent, leveraging known regioselective reactions to build the target molecule. The final compound, this compound, has a molecular formula of C₉H₉BrClN and a monoisotopic mass of 244.9607 Da. uni.lu

Detailed Description of Reported Synthetic Pathways for the Compound

While general methods for the synthesis of the tetrahydroisoquinoline skeleton are well-established, such as the Bischler-Napieralski reaction followed by reduction, or the Pictet-Spengler reaction, these routes would require appropriately substituted phenylethylamine precursors that are not readily described for this particular substitution pattern.

Similarly, while the halogenation of isoquinolines and their tetrahydro derivatives is a known transformation, specific conditions for the sequential and regioselective introduction of a chlorine atom at the 1-position and a bromine atom at the 4-position of a 5,6,7,8-tetrahydroisoquinoline (B1330172) ring are not detailed in the available literature. For instance, studies have focused on the bromination of other positions on the tetrahydroisoquinoline ring, such as the synthesis of 5-bromo-6-hydroxytetrahydroisoquinolines.

Optimization of Reaction Conditions and Yields

Due to the absence of reported synthetic pathways for 4-Bromo-1-chloro-5,6,7,8-tetrahydroisoquinoline, there is no specific information available regarding the optimization of reaction conditions and yields for its synthesis.

However, general principles for the optimization of related reactions can be considered. For the synthesis of halogenated isoquinoline derivatives, reaction conditions are often optimized by screening various parameters. The table below illustrates a hypothetical optimization table based on common practices in synthetic organic chemistry for reactions such as halogenation.

Table 1: Hypothetical Optimization of a Halogenation Reaction for a Tetrahydroisoquinoline Derivative

| Entry | Halogenating Agent | Solvent | Temperature (°C) | Catalyst | Time (h) | Yield (%) |

| 1 | N-Bromosuccinimide | Dichloromethane | 0 to rt | None | 4 | Moderate |

| 2 | N-Chlorosuccinimide | Acetonitrile | rt | Peroxide | 2 | Low |

| 3 | Bromine | Acetic Acid | 50 | Iron(III) Bromide | 6 | High |

| 4 | Sulfuryl Chloride | Chloroform | rt | None | 3 | Moderate |

This table is for illustrative purposes only and does not represent actual experimental data for the synthesis of the title compound.

Isolation and Purification Techniques for 4-Bromo-1-chloro-5,6,7,8-tetrahydroisoquinoline

Specific isolation and purification techniques for 4-Bromo-1-chloro-5,6,7,8-tetrahydroisoquinoline have not been detailed in the scientific literature.

In general, for compounds of this nature, a typical isolation procedure would involve an aqueous work-up to remove inorganic byproducts and water-soluble reagents. This is often followed by extraction of the crude product into a suitable organic solvent.

Purification of halogenated tetrahydroisoquinolines is commonly achieved through column chromatography on silica (B1680970) gel. The choice of eluent system would be determined by the polarity of the compound and any impurities present. A common technique is to use a gradient of a more polar solvent (like ethyl acetate) in a less polar solvent (like hexane) to achieve effective separation. Recrystallization from an appropriate solvent system could be employed as a final purification step to obtain the compound in high purity.

Chemical Reactivity and Derivatization of 4 Bromo 1 Chloro 5,6,7,8 Tetrahydro Isoquinoline

Halogen Reactivity and Functional Group Interconversions

The presence of two different halogen atoms on the aromatic portion of the molecule, bromine at C4 and chlorine at C1, is central to its chemical behavior. The difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for selective and sequential functionalization, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for functionalizing the halogenated positions of the isoquinoline (B145761) ring. The reaction's feasibility is dependent on the nature of the leaving group (I > Br > Cl > F) and the electronic activation of the ring. In the case of 4-bromo-1-chloro-5,6,7,8-tetrahydro-isoquinoline, the C1 position is ortho to the ring nitrogen, which can stabilize the intermediate Meisenheimer complex through electron withdrawal, thereby activating this position for nucleophilic attack.

While bromine is generally a better leaving group than chlorine, the electronic activation at the C1 position often makes the C1-Cl bond more susceptible to SNAr than the C4-Br bond. This regioselectivity is a known phenomenon in related dihalogenated N-heterocycles. Consequently, reaction with strong nucleophiles such as alkoxides, thiolates, or amines would be expected to preferentially substitute the chlorine atom at the C1 position, yielding 1-substituted-4-bromo-5,6,7,8-tetrahydro-isoquinolines. Achieving substitution at the C4 position via SNAr would likely require more forcing conditions or a different synthetic strategy.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Stille, Buchwald-Hartwig) for Derivatization

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile methods for the derivatization of this compound. A critical principle governing these reactions is the differential reactivity of aryl halides in the rate-determining oxidative addition step, which follows the general trend: C-I > C-Br > C-OTf >> C-Cl. This reactivity difference allows for highly selective functionalization of the C4-Br bond while leaving the C1-Cl bond intact. This selectivity enables the synthesis of C4-substituted derivatives, which can then undergo subsequent coupling at the C1 position if desired, using more reactive catalyst systems or harsher conditions.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. Selective coupling at the C4 position of the title compound with various aryl- or vinyl-boronic acids would yield 4-aryl- or 4-vinyl-1-chloro-5,6,7,8-tetrahydro-isoquinolines. frontiersin.org

Heck Reaction: The Heck reaction involves the coupling of the aryl halide with an alkene. researchgate.netmdpi.com This would allow for the introduction of alkenyl substituents at the C4 position, providing a route to styrenyl-type derivatives and other unsaturated systems.

Stille Coupling: In the Stille reaction, an organotin compound is coupled with the aryl halide. organic-chemistry.orgtcnj.edu Its tolerance for a wide variety of functional groups makes it a robust method for introducing alkyl, alkenyl, aryl, or alkynyl groups at the C4 position.

Buchwald-Hartwig Amination: This reaction is a premier method for forming carbon-nitrogen bonds by coupling the aryl halide with a primary or secondary amine. ox.ac.uk This would selectively convert the C4-bromo substituent into a diverse range of amino derivatives, including anilines, alkylamines, and heterocyclic amines.

The selective nature of these reactions is summarized in the table below, highlighting the expected products from reactions at the more labile C4-Br position.

| Reaction Name | Coupling Partner | Catalyst/Base (Typical) | Expected Product Structure |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | 4-R-1-chloro-5,6,7,8-tetrahydro-isoquinoline |

| Heck | Alkene (H₂C=CHR) | Pd(OAc)₂ / P(o-tol)₃ | 4-(CH=CHR)-1-chloro-5,6,7,8-tetrahydro-isoquinoline |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | 4-R-1-chloro-5,6,7,8-tetrahydro-isoquinoline |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ / BINAP / NaOt-Bu | 4-(NR¹R²)-1-chloro-5,6,7,8-tetrahydro-isoquinoline |

Metalation and Electrophilic Quenching Reactions

Halogen-metal exchange offers another regioselective route to functionalize the C4 position. The rate of exchange with organolithium reagents (e.g., n-butyllithium or t-butyllithium) follows the trend I > Br > Cl, meaning that at low temperatures (typically -78 °C or lower), the bromine at C4 will be selectively exchanged to form a 4-lithio-1-chloro-5,6,7,8-tetrahydro-isoquinoline intermediate. wikipedia.org To prevent competitive deprotonation of the secondary amine, prior protection of the nitrogen atom (e.g., as a Boc-carbamate) is necessary.

This highly reactive organolithium intermediate can then be "quenched" by reacting it with a wide variety of electrophiles to introduce new functional groups at the C4 position. This two-step sequence provides access to derivatives that may be difficult to obtain via other methods.

| Electrophile | Reagent Example | Functional Group Introduced |

| Proton Source | H₂O | -H (De-bromination) |

| Alkylating Agent | CH₃I | -CH₃ |

| Carbonyl Compound | (CH₃)₂C=O (Acetone) | -C(OH)(CH₃)₂ |

| Carbonyl Compound | Benzaldehyde | -CH(OH)Ph |

| Carboxylation Agent | CO₂ | -COOH |

| Silylating Agent | (CH₃)₃SiCl | -Si(CH₃)₃ |

Transformations Involving the Tetrahydroisoquinoline Nitrogen Atom

The secondary amine in the 5,6,7,8-tetrahydroisoquinoline (B1330172) ring is a nucleophilic and basic center, allowing for a variety of classical transformations to modify the heterocyclic core.

N-Alkylation and N-Acylation Reactions

As a typical secondary amine, the nitrogen atom can be readily functionalized through N-alkylation and N-acylation.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base (such as K₂CO₃ or Et₃N) will yield the corresponding N-alkylated tertiary amine derivatives. This reaction is a straightforward and high-yielding method for introducing a wide range of alkyl substituents onto the nitrogen atom.

N-Acylation: Treatment with acylating agents like acid chlorides (e.g., acetyl chloride, benzoyl chloride) or acid anhydrides (e.g., acetic anhydride) typically in the presence of a base (like pyridine (B92270) or triethylamine) affords the corresponding N-acyl amides. These amides are generally stable and can serve as protecting groups or as functional handles for further synthetic manipulations.

Oxidative Transformations of the Nitrogen Moiety

The tetrahydroisoquinoline core can undergo oxidative transformations to alter the oxidation state of the heterocyclic ring system.

Dehydrogenation/Aromatization: The 5,6,7,8-tetrahydroisoquinoline ring can be dehydrogenated to yield the fully aromatic 4-bromo-1-chloro-isoquinoline. This aromatization can be achieved using various oxidizing agents, such as palladium on carbon (Pd/C) at high temperatures, manganese dioxide (MnO₂), or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). Metal-free methods involving heating in solvents like DMSO under an air atmosphere have also been reported for similar systems. arkat-usa.org This transformation fundamentally changes the geometry and electronic properties of the core structure.

N-Oxide Formation: The nitrogen atom can be oxidized to form the corresponding N-oxide. This is typically accomplished by treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting this compound N-oxide introduces new reactivity patterns to the molecule, including facilitating rearrangements or modifying the directing effects of the nitrogen atom in subsequent reactions. nih.gov

Reactivity of the Tetrahydropyridine (B1245486) Ring System

The partially saturated pyridine ring in this compound is the primary site for several key transformations, including oxidation to the fully aromatic state and reactions involving the cleavage or expansion of the ring.

The conversion of the 5,6,7,8-tetrahydroisoquinoline core to the corresponding aromatic isoquinoline is a fundamental transformation. This aromatization can be achieved using various dehydrogenation agents. Common methods involve catalytic dehydrogenation using palladium on carbon (Pd/C) at elevated temperatures or chemical oxidation. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are also effective for such aromatization processes under milder conditions. Microwave-assisted oxidation provides an efficient route to convert tetrahydroisoquinolines into their aromatic isoquinoline counterparts. organic-chemistry.org For the title compound, this reaction would yield 4-Bromo-1-chloro-isoquinoline, a versatile intermediate for further functionalization, particularly through cross-coupling reactions at the halogenated positions.

Table 1: Reagents for Dehydrogenation of Tetrahydroisoquinolines

| Reagent | Conditions | Product |

| Palladium on Carbon (Pd/C) | High temperature (e.g., >150 °C), inert atmosphere | Aromatic Isoquinoline |

| Sulfur (S) or Selenium (Se) | High temperature | Aromatic Isoquinoline |

| DDQ | Inert solvent (e.g., dioxane, benzene), reflux | Aromatic Isoquinoline |

| Manganese Dioxide (MnO₂) | Inert solvent, reflux | Aromatic Isoquinoline |

While the tetrahydroisoquinoline skeleton is generally stable, its tetrahydropyridine ring can undergo cleavage or be formed through ring-expansion protocols.

One prominent synthetic strategy involves the oxidative cleavage of a precursor ring system followed by a ring-closing reaction that results in the formation or expansion to the tetrahydroisoquinoline scaffold. For instance, substituted indenes can be converted into dicarbonyl intermediates through oxidative ring opening. Subsequent reductive amination with a primary amine leads to a ring-closing reaction, expanding the five-membered ring of the indene (B144670) precursor into the six-membered nitrogen-containing ring of the tetrahydroisoquinoline derivative. nih.govmtak.hu This stereocontrolled methodology allows for the synthesis of complex THIQ structures. nih.gov Similarly, ring-opening of activated aziridines can generate intermediates that undergo a subsequent Pictet-Spengler reaction to furnish 4-spiroannulated tetrahydroisoquinolines. rsc.org

Direct ring-opening of the tetrahydroisoquinoline system has also been reported. For example, treatment of N-aryl-1,2,3,4-tetrahydroisoquinolines with N-bromosuccinimide (NBS) can lead to the cleavage of the C1-N bond, forming N-nitrosoaminoaldehydes, which demonstrates a method for the difunctionalization of the saturated C-N bond under metal-free conditions. researchgate.net

Table 2: Ring-Opening and Ring-Expansion Strategies Related to Tetrahydroisoquinolines

| Strategy | Precursor/Substrate | Key Reagents | Outcome | Reference |

| Oxidative Ring Opening/Ring Expansion | Substituted Indenes | 1. OsO₄/NMO; 2. NaIO₄; 3. Chiral Amine, NaBH₃CN | Tetrahydroisoquinoline Derivatives | nih.govmtak.hu |

| Aziridine Ring Opening/Pictet-Spengler | 2,2-disubstituted N-sulfonyl aziridines | 1. TBAF; 2. Aldehyde, Acid | 4-Spiroannulated Tetrahydroisoquinolines | rsc.org |

| Direct C-N Bond Cleavage | N-Aryl-tetrahydroisoquinolines | N-Bromosuccinimide (NBS) | Ring-Opened Aminoaldehydes | researchgate.net |

Rearrangement Reactions of Tetrahydroisoquinoline Derivatives

Rearrangement reactions provide powerful tools for skeletal diversification of the tetrahydroisoquinoline core. A notable example is the Beckmann rearrangement, which transforms an oxime into an amide or lactam. wikipedia.org This reaction, discovered by Ernst Otto Beckmann, is typically catalyzed by acid. wikipedia.orgorganicreactions.org If a ketone functionality were introduced at the C-4 position of the 5,6,7,8-tetrahydroisoquinoline ring system (i.e., a 4-oxotetrahydroisoquinoline), its corresponding oxime could undergo a Beckmann rearrangement. This would result in a ring expansion, converting the six-membered tetrahydropyridine ring into a seven-membered diazepinone (a lactam). The reaction proceeds via protonation of the oxime's hydroxyl group, followed by a stereospecific migration of the group anti-periplanar to the leaving group. wikipedia.orgorganic-chemistry.org

Another powerful, though less directly applied, transformation is the Truce-Smiles rearrangement. This reaction is an intramolecular nucleophilic aromatic substitution where a carbanion acts as the nucleophile. lakeheadu.cayoutube.com While examples starting directly from the tetrahydroisoquinoline core are not common, appropriately functionalized derivatives could be designed to undergo this rearrangement, enabling the formation of complex, fused ring systems. The reaction often requires activation of the aromatic ring with electron-withdrawing groups to facilitate the nucleophilic attack. rsc.org

Stereoselective Transformations and Chiral Synthesis of Derivatives

The synthesis of enantiomerically pure tetrahydroisoquinolines is of great interest due to their prevalence in biologically active alkaloids. mdpi.comnih.gov Numerous stereoselective methods have been developed to access chiral THIQ derivatives.

Asymmetric hydrogenation and transfer hydrogenation are among the most direct methods. mdpi.com Catalytic asymmetric reduction of dihydroisoquinolines (DHIQs) or isoquinolinium salts using chiral transition-metal complexes (e.g., based on Iridium, Rhodium, or Ruthenium) can produce chiral tetrahydroisoquinolines with high enantiomeric excess. mdpi.comresearchgate.netacs.orgnih.gov

The use of chiral auxiliaries is another robust strategy. For example, Ellman's chiral tert-butylsulfinamide can be used to direct the stereoselective synthesis of 1-substituted tetrahydroisoquinoline alkaloids. researchgate.net Addition of a Grignard reagent to a chiral N-sulfinyl imine derived from a β-arylethylamine sets the stereocenter, which is then carried through a cyclization sequence to yield the chiral THIQ. researchgate.net

Furthermore, stereoselective functionalization of a pre-existing tetrahydroisoquinoline scaffold is possible. The formation of tricarbonylchromium complexes of N-methyl-1,2,3,4-tetrahydroisoquinoline allows for the regio- and stereoselective removal of a proton at the C-1 position by a strong base, followed by quenching with an electrophile to yield cis-1,4-disubstituted products. rsc.org

Finally, asymmetric 1,3-dipolar cycloaddition reactions using C,N-cyclic azomethine imines derived from tetrahydroisoquinolines provide an efficient route to construct complex, dinitrogen-fused heterocyclic systems containing the THIQ core with high diastereo- and enantioselectivity. nih.gov

Table 3: Methods for Stereoselective Synthesis of Tetrahydroisoquinoline (THIQ) Derivatives

| Method | Approach | Catalyst/Auxiliary | Key Features |

| Asymmetric Hydrogenation | Reduction of Dihydroisoquinolines (DHIQs) or Isoquinolinium Salts | Chiral Ir, Rh, or Ru complexes (e.g., with TsDPEN ligand) | Direct, high atom economy, high enantioselectivity. organic-chemistry.orgmdpi.com |

| Chiral Auxiliary | Diastereoselective addition to N-sulfinyl imines | (R)- or (S)-tert-butylsulfinamide | Reliable control of stereochemistry at C-1. researchgate.net |

| 1,3-Dipolar Cycloaddition | Reaction of C,N-cyclic azomethine imines with alkenes | Chiral primary amine catalysts | Construction of complex fused pyrazolidine-THIQ systems. nih.gov |

| Substrate Control | Diastereoselective propargylation followed by cyclization | Chiral N-tert-butanesulfinyl imine | Synthesis of 3-substituted THIQs. ua.es |

| Directed Lithiation | Deprotonation of a THIQ-metal complex | Tricarbonylchromium | Stereoselective functionalization at C-1. rsc.org |

Spectroscopic and Structural Characterization of 4 Bromo 1 Chloro 5,6,7,8 Tetrahydro Isoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR Spectral Analysis and Proton Assignment

A detailed analysis of the ¹H NMR spectrum is crucial for assigning the chemical shifts and coupling constants of the protons in the molecule. This would involve identifying signals for the aromatic proton, the protons on the saturated cyclohexane (B81311) ring, and any potential diastereotopic protons.

¹³C NMR Spectral Analysis and Carbon Assignment

The ¹³C NMR spectrum would provide information on the number of unique carbon environments and their chemical shifts. This would allow for the assignment of each carbon atom in the 4-Bromo-1-chloro-5,6,7,8-tetrahydroisoquinoline structure, including the substituted aromatic carbons and the aliphatic carbons of the tetrahydroisoquinoline core.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are essential for confirming the connectivity of protons and carbons within the molecule.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons, helping to piece together the complete molecular structure.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate mass measurement of the molecular ion, which is essential for confirming the elemental composition and thus the molecular formula of 4-Bromo-1-chloro-5,6,7,8-tetrahydroisoquinoline. The isotopic pattern, particularly due to the presence of bromine and chlorine, would be a key feature for confirmation. Analysis of the fragmentation pattern would offer insights into the compound's structure and stability.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum would be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. Key absorptions would be expected for the C-H stretching of the aromatic and aliphatic portions, C=N and C=C stretching of the heteroaromatic ring, and the C-Br and C-Cl stretching vibrations.

X-ray Crystallography for Solid-State Structure Determination (If Available for the Compound or Closely Related Analogues)

As of this writing, a single-crystal X-ray diffraction analysis for 4-Bromo-1-chloro-5,6,7,8-tetrahydroisoquinoline has not been reported in publicly accessible databases. However, the solid-state structure can be inferred by examining crystallographic data from closely related tetrahydroisoquinoline and halogenated quinoline (B57606) derivatives. researchgate.netnih.govmdpi.com

For illustrative purposes, the crystallographic data for a related halogenated heterocyclic compound, 5-chloro-7-azaindole-3-carbaldehyde, is presented below. This data provides an example of the typical parameters determined in a crystallographic study of a molecule with some similar structural features (a chlorinated heterocyclic ring). mdpi.com

| Parameter | Value |

|---|---|

| Chemical Formula | C8H5ClN2O |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 3.82810(12) |

| b (Å) | 12.7330(3) |

| c (Å) | 15.9167(5) |

| β (°) | 94.539(3) |

| Volume (Å3) | 772.03(4) |

| Z | 4 |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Detailed Molecular Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. spectroscopyonline.comresearchgate.net FT-IR and FT-Raman spectra provide complementary information based on the molecule's vibrational modes. spectroscopyonline.com While specific experimental spectra for 4-Bromo-1-chloro-5,6,7,8-tetrahydroisoquinoline are not available, the expected vibrational frequencies can be assigned based on characteristic group frequencies for similar structures, such as isoquinoline (B145761) and other halogenated quinolines. nih.govirphouse.comnih.gov

The key vibrational modes for this compound can be categorized as follows:

C-H Vibrations : The molecule contains both aromatic C-H bonds on the pyridine (B92270) ring and aliphatic C-H bonds on the cyclohexene (B86901) moiety. Aromatic C-H stretching vibrations are typically observed in the 3100–3000 cm⁻¹ region. scialert.net The aliphatic C-H stretching vibrations from the -CH₂- groups of the tetrahydro portion are expected in the 3000–2850 cm⁻¹ range. irphouse.com

Ring Vibrations : The stretching vibrations of the C=C and C=N bonds within the aromatic portion of the isoquinoline core give rise to characteristic bands in the 1625–1430 cm⁻¹ region. scialert.net These bands are fundamental for identifying the heterocyclic aromatic system.

C-Halogen Vibrations : The vibrations associated with the carbon-halogen bonds are found in the lower frequency region of the spectrum. The C-Cl stretching frequency is typically located in the 850-550 cm⁻¹ range, while the C-Br stretching vibration is expected at an even lower frequency, generally between 680-515 cm⁻¹. The precise positions can be influenced by the substitution pattern on the aromatic ring.

Skeletal Vibrations : The fingerprint region of the spectrum (below 1500 cm⁻¹) contains a complex series of bands corresponding to C-H in-plane and out-of-plane bending, as well as C-C skeletal vibrations and ring deformation modes. irphouse.comscialert.net For instance, C-H in-plane bending often occurs in the 1300-1000 cm⁻¹ region. scialert.net

A summary of the expected characteristic vibrational frequencies is provided in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Primary Spectroscopy Technique |

|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 scialert.net | FT-IR, FT-Raman |

| Aliphatic C-H Stretch | -CH₂- | 3000 - 2850 irphouse.com | FT-IR, FT-Raman |

| C=C / C=N Ring Stretch | Aromatic Ring | 1625 - 1430 scialert.net | FT-IR, FT-Raman |

| CH₂ Scissoring/Bending | -CH₂- | ~1465 scialert.net | FT-IR |

| C-H In-plane Bend | Ar-H | 1300 - 1000 scialert.net | FT-IR |

| C-Cl Stretch | Ar-Cl | 850 - 550 | FT-IR, FT-Raman |

| C-Br Stretch | Ar-Br | 680 - 515 | FT-IR, FT-Raman |

Theoretical and Computational Investigations of 4 Bromo 1 Chloro 5,6,7,8 Tetrahydro Isoquinoline

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. For 4-Bromo-1-chloro-5,6,7,8-tetrahydro-isoquinoline, these studies would provide insights into its reactivity, stability, and electronic characteristics.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) would be a primary method to investigate the electronic structure of this compound. Calculations would typically be performed using a functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p).

Table 1: Hypothetical DFT Calculation Parameters and Expected Outputs

| Parameter | Typical Value/Method | Information Gained |

| Functional | B3LYP, M06-2X, ωB97X-D | Determines the exchange-correlation energy, impacting the accuracy of the results. |

| Basis Set | 6-311++G(d,p), cc-pVTZ | Defines the set of functions used to build the molecular orbitals. |

| Solvation Model | PCM, SMD (e.g., in water) | Simulates the effect of a solvent on the molecule's properties. |

| Calculated Properties | N/A | Optimized geometry, HOMO-LUMO gap, dipole moment, atomic charges, and vibrational frequencies. |

From these calculations, one could determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap would suggest higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map would be generated from the optimized geometry obtained through DFT calculations. This map illustrates the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen and halogen atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Conformational Analysis and Energetics of the Tetrahydroisoquinoline Ring System

The non-aromatic portion of the tetrahydroisoquinoline ring is flexible and can adopt several conformations. A conformational analysis would be essential to identify the most stable three-dimensional structure. This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. The most stable conformer, or the global minimum on the potential energy surface, would be used for further calculations. For the 5,6,7,8-tetrahydroisoquinoline (B1330172) ring, this would involve determining the preferred puckering of the saturated ring.

Reaction Mechanism Studies Using Computational Methods

Computational methods are invaluable for elucidating reaction mechanisms at a molecular level. For a molecule like this compound, theoretical studies could investigate potential reactions such as nucleophilic aromatic substitution or cross-coupling reactions at the bromo or chloro positions. By calculating the energies of reactants, transition states, and products, a reaction's feasibility and pathway can be predicted.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations can be used to predict spectroscopic data, which can then be compared with experimental results for structure verification. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). The predicted shifts for this compound would provide a theoretical spectrum that could aid in the characterization of this compound if it were to be synthesized.

Table 2: Predicted vs. Experimental NMR Chemical Shifts (Illustrative)

| Atom Position | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| C1 | Data not available | Data not available |

| C4 | Data not available | Data not available |

| C5 | Data not available | Data not available |

| C8 | Data not available | Data not available |

This table is for illustrative purposes only, as no specific data for this compound is available.

Molecular Dynamics Simulations (If Applied to Study Dynamic Behavior or Interactions)

Molecular Dynamics (MD) simulations could be employed to study the dynamic behavior of this compound over time. These simulations would be particularly useful for understanding its interactions with other molecules, such as a solvent or a biological target. An MD simulation would provide insights into the compound's conformational flexibility and intermolecular interactions, which are crucial for applications in materials science or drug design.

Applications of 4 Bromo 1 Chloro 5,6,7,8 Tetrahydro Isoquinoline As a Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The tetrahydroisoquinoline framework is a core component of many complex alkaloids and synthetic molecules.

Indole[2,1-a]isoquinoline Derivatives

The Indole[2,1-a]isoquinoline core is a significant structure in natural products and medicinal chemistry. rsc.org Synthetic routes to these derivatives often involve cascade or domino reactions to construct the fused ring system efficiently. rsc.orgnih.gov However, a review of the scientific literature, including methods such as visible-light-induced radical cascade cyclization, does not specify 4-Bromo-1-chloro-5,6,7,8-tetrahydro-isoquinoline as a direct precursor for the synthesis of Indole[2,1-a]isoquinoline derivatives. rsc.org Research on related pyrrolo[2,1-a]isoquinolines also starts from different precursors, such as 2-aryl-pyrrolidines. nih.gov

Fused Ring Systems (e.g., Furoisoquinolines, Pyridoisoquinolines)

The fusion of other heterocyclic rings, such as furan (B31954) or pyridine (B92270), onto the isoquinoline (B145761) scaffold leads to novel chemical entities with unique properties. Methodologies have been developed for synthesizing systems like tetrahydropyrimido[4',5':4,5]furo[2,3-c]isoquinolines. osi.lv These syntheses, however, typically start from 3-oxo derivatives of 5,6,7,8-tetrahydroisoquinolines rather than the 4-bromo-1-chloro substituted variant. osi.lv There is no specific documentation detailing the use of this compound in the direct synthesis of furoisoquinolines or pyridoisoquinolines.

Scaffold for Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a strategy used to create libraries of structurally diverse small molecules for high-throughput screening and drug discovery. brandon-russell.comcam.ac.uk The goal is to generate significant variations in the molecular framework, not just in the appended functional groups. cam.ac.uk While the tetrahydroisoquinoline core is recognized as a valuable scaffold for such endeavors, there are no specific published examples of this compound being employed as the central building block in a diversity-oriented synthesis campaign.

Role in the Synthesis of Established Chemical Tools and Reagents (excluding direct drug development)

Chemical building blocks are often used to create reagents or tools for broader laboratory use, such as ligands for catalysis or probes for biological assays. The bromo- and chloro-substituents on the title compound make it a potential candidate for elaboration into more complex molecules through metal-catalyzed cross-coupling reactions. orgsyn.org However, the scientific literature does not provide specific instances of this compound serving as an intermediate in the synthesis of established, named chemical tools or reagents outside of its role as a general synthetic intermediate.

Intermediate in the Preparation of Advanced Organic Materials (e.g., optoelectronic, polymeric)

The incorporation of heterocyclic structures into polymers and other organic materials can impart desirable optoelectronic properties. Pyrrolo[2,1-a]isoquinoline (B1256269) derivatives, for example, have been noted for their excellent optoelectronic performance. nih.gov Despite the potential for the halogenated tetrahydroisoquinoline scaffold to be integrated into larger conjugated systems, there is currently no specific research available that documents the use of this compound as an intermediate in the preparation of advanced organic materials for optoelectronic or polymeric applications.

Applications in Agrochemical and Other Industrial Chemistry (excluding human/animal use)

Brominated heterocyclic compounds are versatile intermediates that can be used in various sectors, including the agrochemical and industrial chemical industries. researchgate.net For instance, certain tetrahydroisoquinoline derivatives are explored for their potential in manufacturing pesticides and dyes. google.com Nevertheless, a detailed search of the literature reveals no specific studies or patents that describe the application of this compound in agrochemical formulations or other industrial processes unrelated to pharmaceutical research.

Future Research Directions and Perspectives on Halogenated Tetrahydroisoquinolines

Development of Novel and Sustainable Synthetic Routes

Traditional methods for the synthesis of tetrahydroisoquinolines, such as the Pictet-Spengler nih.govpharmaguideline.comwikipedia.org and Bischler-Napieralski reactions pharmaguideline.com, provide a solid foundation. However, future research could focus on developing more sustainable and efficient routes to polysubstituted halogenated tetrahydroisoquinolines.

Key areas for development include:

Greener Synthesis Protocols: Exploring the use of environmentally benign solvents, catalysts, and reaction conditions. This could involve microwave-assisted synthesis, which has been shown to accelerate the production of substituted isoquinoline (B145761) libraries. organic-chemistry.org

Electrochemical Methods: Electrochemical synthesis offers a powerful and sustainable alternative for halogenation and cyclization reactions. For instance, electrochemical halogenation of phenolic precursors has been successfully employed in the synthesis of complex tetrahydroisoquinoline alkaloids. nih.govresearchgate.net

Novel Cyclization Strategies: Investigating new catalytic systems and domino reactions to construct the halogenated tetrahydroisoquinoline core in a single step from simple starting materials. This could include halogen-induced controllable cyclizations that offer diverse pathways to heterocycle formation. mdpi.comresearchgate.net

De Novo Synthesis from Readily Available Precursors: A novel synthetic route starting from indene (B144670) derivatives, involving oxidative ring opening followed by reductive amination and cyclization, has been developed for fluorinated tetrahydroisoquinolines and could be adapted for bromo- and chloro-substituted analogues. thieme.dethieme.de

Table 1: Comparison of Synthetic Routes for Tetrahydroisoquinolines

| Method | Description | Advantages | Potential for Halogenated Derivatives |

|---|---|---|---|

| Pictet-Spengler Reaction | Condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. nih.govpharmaguideline.comwikipedia.org | Well-established, often high-yielding. | Starting materials with halogen substituents are often commercially available or readily synthesized. |

| Bischler-Napieralski Reaction | Cyclodehydration of a β-phenylethylamide using a Lewis acid. pharmaguideline.com | Provides access to 3,4-dihydroisoquinolines which can be reduced. | Tolerant of various functional groups, including halogens. |

| Electrochemical Synthesis | Utilizes electric current to drive halogenation and cyclization reactions. nih.govresearchgate.net | Sustainable, high atom economy, avoids harsh reagents. | Precise control over halogenation patterns. |

| Oxidative Ring Opening/Closing | Starts from indene derivatives to form the tetrahydroisoquinoline ring. thieme.dethieme.de | Novel approach, allows for diverse substitutions. | Adaptable for various halogenated starting materials. |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. organic-chemistry.org | Reduced reaction times, often improved yields. | Applicable to many classical and novel synthetic methods. |

Exploration of Underutilized Reactivity Pathways

The bromine and chlorine substituents on the 4-Bromo-1-chloro-5,6,7,8-tetrahydroisoquinoline core are not merely static decorations; they are reactive handles that can be exploited for further molecular diversification. Future research should aim to explore the untapped reactivity of such dihalogenated systems.

Potential areas of investigation include:

Selective Cross-Coupling Reactions: Developing conditions for the selective functionalization of either the C-Br or C-Cl bond. Due to the differential reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions (C-Br is typically more reactive than C-Cl), a wide array of substituents could be sequentially introduced.

Radical Reactions: Investigating free-radical reactions involving the halogen atoms to form new carbon-carbon or carbon-heteroatom bonds. rsc.org

Oxidative Rearomatization: Exploring methods for the oxidative rearomatization of the tetrahydroisoquinoline core to the corresponding isoquinoline. This would provide access to a different class of halogenated aromatic compounds. nih.gov

Photocatalysis: Utilizing visible-light photocatalysis to activate the carbon-halogen bonds for novel transformations under mild conditions.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work. For a novel compound like 4-Bromo-1-chloro-5,6,7,8-tetrahydroisoquinoline , computational modeling can provide crucial insights.

Future computational studies could focus on:

Reaction Pathway Modeling: Simulating potential reaction pathways to identify the most favorable conditions for desired transformations and to understand the mechanisms of novel reactions.

Predicting Biological Activity: Employing molecular docking and dynamics simulations to predict the binding affinity of the compound and its derivatives to various biological targets. nih.govbohrium.com This can help in identifying potential therapeutic applications.

Development of Predictive Models: Using machine learning and other data-driven approaches to develop models that can predict the synthetic accessibility and biological activity of novel halogenated tetrahydroisoquinolines. chemrxiv.org

Table 2: Potential Applications of Computational Modeling

| Modeling Technique | Application | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Reactivity Prediction | Electronic structure, HOMO-LUMO gap, electrostatic potential. nih.govbohrium.comresearchgate.net |

| Molecular Docking | Virtual Screening | Binding affinity to biological targets, potential therapeutic uses. nih.govbohrium.com |

| Molecular Dynamics (MD) Simulations | Binding Stability | Conformational changes upon binding, stability of ligand-protein complexes. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Lead Optimization | Correlation of structural features with biological activity. |

| Machine Learning for Retrosynthesis | Synthesis Planning | Prediction of viable synthetic routes to novel compounds. chemrxiv.org |

Expanding Applications as Versatile Synthetic Intermediates and Scaffolds

The tetrahydroisoquinoline scaffold is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. tandfonline.comnih.govresearchgate.net Halogenated derivatives, in particular, are valuable as both final compounds and versatile synthetic intermediates.

Future research should focus on leveraging 4-Bromo-1-chloro-5,6,7,8-tetrahydroisoquinoline and related compounds as:

Scaffolds for Anticancer Drug Discovery: The tetrahydroisoquinoline core is present in numerous compounds with demonstrated anticancer activity. tandfonline.comeurekaselect.com The halogen atoms can be used to modulate the activity and selectivity of these compounds or as points for attaching other pharmacophores.

Probes for Chemical Biology: The reactive halogen sites allow for the attachment of fluorescent tags, biotin (B1667282) labels, or other probes to study the biological targets and mechanisms of action of tetrahydroisoquinoline-based compounds.

Building Blocks for Materials Science: Halogenated aromatic and heteroaromatic compounds can have interesting electronic and photophysical properties, making them potential building blocks for organic electronic materials. nbinno.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern synthetic chemistry is increasingly moving towards the adoption of flow chemistry and automated synthesis platforms to improve efficiency, safety, and reproducibility.

Future work in this area could involve:

Development of Flow Synthesis Protocols: Designing continuous flow processes for the synthesis of halogenated tetrahydroisoquinolines. Flow chemistry can offer better control over reaction parameters, improved safety for hazardous reactions, and easier scalability. nih.gov

Automated Synthesis of Compound Libraries: Utilizing automated synthesis platforms to rapidly generate libraries of derivatives based on the 4-Bromo-1-chloro-5,6,7,8-tetrahydroisoquinoline scaffold. researchgate.net This would accelerate the process of structure-activity relationship (SAR) studies for drug discovery. rsc.org

Integration of In-line Analysis: Incorporating in-line analytical techniques into flow synthesis setups to enable real-time reaction monitoring and optimization.

The adoption of these modern technologies will be crucial for unlocking the full potential of halogenated tetrahydroisoquinolines in various fields of chemical science.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-Bromo-1-chloro-5,6,7,8-tetrahydro-isoquinoline with high regioselectivity?

Answer:

The synthesis typically involves halogenation of the tetrahydroisoquinoline core. A two-step approach is common:

Core Hydrogenation: Start with isoquinoline derivatives and reduce the aromatic ring using catalytic hydrogenation (e.g., H₂/Pd-C) to form the 5,6,7,8-tetrahydro scaffold.

Halogenation: Introduce bromine and chlorine substituents via electrophilic aromatic substitution (EAS). For example:

- Bromination at position 4 using N-bromosuccinimide (NBS) under controlled conditions (e.g., dichloromethane, 0°C).

- Chlorination at position 1 using SO₂Cl₂ or Cl₂ gas in the presence of Lewis acids (e.g., FeCl₃).

Purity is ensured via column chromatography (silica gel, hexane/EtOAc gradient) and verified by HPLC (>95% purity) .

Advanced: How can researchers optimize reaction conditions to mitigate competing side reactions during halogenation?

Answer:

Key strategies include:

- Solvent Control: Use polar aprotic solvents (e.g., DCM) to stabilize intermediates and reduce radical pathways.

- Temperature Modulation: Perform bromination at 0–5°C to suppress over-halogenation.

- Directing Groups: Temporarily install protecting groups (e.g., -NO₂) to direct chlorine to position 1, followed by deprotection.

- Catalytic Additives: Employ FeCl₃ to enhance electrophilicity of chlorinating agents.

For example, reports using m-chloroperbenzoic acid (m-CPBA) in methylene chloride for oxidation, which can be adapted for halogenation by adjusting reagents .

Basic: What analytical techniques are critical for characterizing this compound and validating its structure?

Answer:

- 1H/13C NMR: Compare chemical shifts to tetrahydroisoquinoline analogs (e.g., 7-Bromo-1,2,3,4-tetrahydroisoquinoline: δ ~2.8–3.5 ppm for CH₂ groups ).

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+ for C₉H₁₀BrClN: calculated 262.99).

- Elemental Analysis: Validate %C, %H, %N within ±0.3% of theoretical values.

- HPLC: Ensure purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Advanced: How do structural analogs with varying halogen positions (e.g., 6-Bromo-1,3-dichloroisoquinoline) inform SAR studies?

Answer:

-

Positional Effects: Analogs like 6-Bromo-1-chloroisoquinoline (CAS 552331-05-2) show that bromine at position 6 enhances steric hindrance, reducing receptor binding affinity compared to position 4 .

-

Electron-Withdrawing Effects: Chlorine at position 1 increases electrophilicity of the ring, improving reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

-

Data Table:

Basic: What storage conditions are required to maintain the stability of this compound?

Answer:

- Temperature: Store at 0–6°C in airtight, amber vials to prevent thermal degradation and photolysis.

- Solvent Compatibility: Dissolve in anhydrous DMSO or ethanol for long-term storage (-20°C).

- Moisture Control: Use molecular sieves in storage containers to avoid hydrolysis of the tetrahydro ring .

Advanced: How can researchers resolve discrepancies in reported synthetic yields (e.g., 50% vs. 75%)?

Answer:

- Variable Analysis: Investigate:

- Catalyst Loading: Excess Pd in hydrogenation may deactivate intermediates.

- Reaction Time: Underhalogenation occurs if reactions are quenched prematurely.

- Starting Material Purity: Use HPLC-validated precursors (>97% purity).

- Case Study: reports a 72% yield using trichlorophosphate in chloroform at 0–20°C, whereas lower yields may stem from incomplete oxidation or side reactions .

Basic: What safety precautions are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coat, and goggles.

- Ventilation: Perform reactions in a fume hood due to volatile halogenated byproducts (e.g., HBr, HCl).

- Waste Disposal: Neutralize acidic/basic waste with NaHCO₃ or dilute HCl before disposal .

Advanced: What mechanistic insights explain the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

Answer:

- Bromine as a Leaving Group: The C-Br bond at position 4 undergoes oxidative addition with Pd(0) catalysts (e.g., Pd(PPh₃)₄), enabling Suzuki or Buchwald-Hartwig couplings.

- Steric Effects: The tetrahydro ring reduces steric hindrance compared to fully aromatic analogs, improving coupling efficiency.

- Kinetic Studies: Monitor reaction progress via TLC or in situ IR to optimize catalyst turnover .

Basic: How can researchers confirm the absence of regioisomeric impurities?

Answer:

- 2D NMR (COSY, NOESY): Identify coupling between adjacent protons (e.g., H-4 and H-5 in the tetrahydro ring).

- X-ray Crystallography: Resolve atomic positions definitively (if single crystals are obtainable).

- LC-MS/MS: Detect trace impurities (<0.5%) using tandem mass spectrometry .

Advanced: What computational tools are effective for predicting the compound’s physicochemical properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.